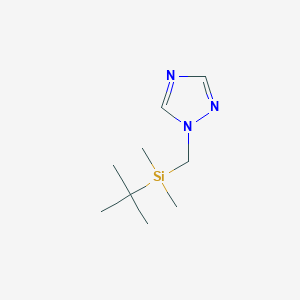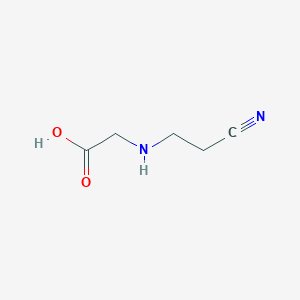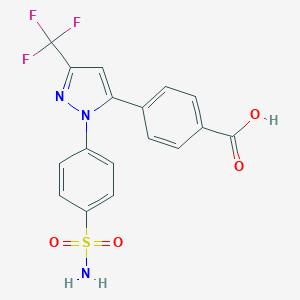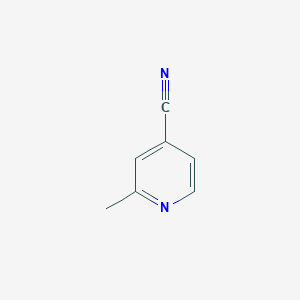
カエサルミンE
概要
説明
Caesalmin E is a synthetic compound derived from the plant Caesalpinia sappan. It is a member of the lignan family, and has been studied for its potential applications in biomedical research, medicine, and cosmetics. Caesalmin E has been found to exhibit a variety of biochemical and physiological effects, and has been investigated for its potential use in laboratory experiments.
科学的研究の応用
芳香族誘導体への変換
Caesalpinia bonducから得られるカッサンドイテルペノイドであるCaesalmin Cは、芳香族誘導体に変換することができます . この変換は、CDCl3またはUV光を照射したCHCl3中、またはAlCl3を触媒とした場合に起こりえます . このプロセスから得られた芳香族誘導体は、医薬品化学など、さまざまな分野で潜在的な用途があります .
伝統医学
Caesalmin Cが由来する植物であるCaesalpinia cristaは、伝統医学でさまざまな病気の治療に使われています . 葉、花、果実、根、樹皮、種子、種子油など、植物のさまざまな部分が薬として使用されます .
特定の病気の治療
特に、Caesalpinia cristaの根は、腫瘍、天然痘、腹痛、マラリア、月経異常、肺結核、子宮疾患、糖尿病、喘息の治療に使われています .
薬理学的特性
Caesalpinia cristaは、下痢止め、駆虫、抗不妊、抗糖尿病、鎮痛、抗痙攣、肝保護、抗酸化、抗腫瘍、創傷治癒、解熱、抗潰瘍作用など、さまざまな薬理学的特性を持つことが判明しています .
アルツハイマー病の治療
Caesalmin Cのアルツハイマー病に対する有益な効果について研究が行われています . 分子レベルで関与するメカニズムが解明され、ダイテルペノイドによるアルツハイマー病の予防と治療をサポートするデータが得られました .
Safety and Hazards
作用機序
Target of Action
Caesalmin E, a natural cassane furanoditerpene, has been identified to have anti-Para3 (Parainfluenza virus type 3) virus activities . The Parainfluenza virus type 3 is a significant cause of respiratory tract infections, particularly in children, and is a primary target of Caesalmin E.
Mode of Action
It is known that caesalmin e interacts with the virus, leading to its antiviral activities .
Biochemical Pathways
It is known that the compound has antiviral activities, suggesting that it may interfere with the viral replication process
Pharmacokinetics
A study on cassane diterpenoids, a group of compounds that includes caesalmin e, showed that these compounds are absorbed quickly, eliminated rapidly, and have high blood concentrations
Result of Action
The result of Caesalmin E’s action is its antiviral activity against the Parainfluenza virus type 3 . This suggests that the compound may have potential therapeutic applications in the treatment of respiratory tract infections caused by this virus.
Action Environment
It is known that the compound is a natural product isolated from the plant caesalpinia magnifoliolata metc , suggesting that its production and availability may be influenced by environmental conditions affecting this plant
生化学分析
Biochemical Properties
Caesalmin E plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, Caesalmin E has been shown to inhibit the replication of Parainfluenza virus type 3 by interfering with viral proteins . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress . The compound also interacts with inflammatory mediators, thereby exerting anti-inflammatory effects .
Cellular Effects
Caesalmin E affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving Caenorhabditis elegans, Caesalmin E was found to alleviate Aβ-induced paralysis by modulating the DAF-16 signaling pathway . This modulation led to changes in the expression of genes involved in stress response and proteasome activity . Furthermore, Caesalmin E’s antioxidant properties help protect cells from oxidative damage, thereby maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of Caesalmin E involves several interactions at the molecular level. It binds to viral proteins, inhibiting their function and preventing viral replication . Additionally, Caesalmin E interacts with enzymes involved in oxidative stress response, such as superoxide dismutase and glutathione S-transferase, enhancing their activity and reducing oxidative damage . The compound also influences gene expression by modulating transcription factors like DAF-16, leading to changes in the expression of stress response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Caesalmin E have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its bioactivity for extended periods In in vitro studies, Caesalmin E has shown consistent antiviral and antioxidant activities over time . In in vivo studies, the compound’s effects on cellular function and gene expression have been observed to persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Caesalmin E vary with different dosages in animal models. At lower doses, the compound exhibits significant antiviral and antioxidant activities without noticeable adverse effects . At higher doses, Caesalmin E may cause toxicity and adverse effects, such as hepatotoxicity and nephrotoxicity . The threshold effects observed in these studies suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of Caesalmin E while minimizing potential risks .
Metabolic Pathways
Caesalmin E is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes . This metabolism results in the formation of several metabolites, which are further processed and excreted. Caesalmin E also influences metabolic flux by modulating the activity of key enzymes involved in oxidative stress response and inflammation .
Transport and Distribution
Caesalmin E is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, facilitating its uptake and distribution . The compound is rapidly absorbed and widely distributed in tissues, with the highest concentrations observed in the liver and stomach . This distribution pattern suggests that Caesalmin E may exert its effects primarily in these organs, influencing their function and metabolism .
Subcellular Localization
The subcellular localization of Caesalmin E plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response and inflammation . Additionally, Caesalmin E may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its bioactivity and therapeutic potential .
特性
IUPAC Name |
[(1S,4aR,5S,6R,6aS,7S,11aS,11bS)-5,6-diacetyloxy-4a,7-dihydroxy-4,4,7,11b-tetramethyl-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36O9/c1-13(27)33-19-8-10-23(4,5)26(31)22(35-15(3)29)21(34-14(2)28)20-17(24(19,26)6)12-18-16(9-11-32-18)25(20,7)30/h9,11,17,19-22,30-31H,8,10,12H2,1-7H3/t17-,19-,20-,21+,22-,24-,25+,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDJQZBKCANBDV-GZEDFXFRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(C2(C1(C3CC4=C(C=CO4)C(C3C(C2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1CCC([C@]2([C@]1([C@H]3CC4=C(C=CO4)[C@@]([C@@H]3[C@H]([C@@H]2OC(=O)C)OC(=O)C)(C)O)C)O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known sources and structural characteristics of Caesalmin E?
A1: Caesalmin E is a cassane-type diterpene found in the seeds of various Caesalpinia species, including Caesalpinia crista [], Caesalpinia decapetala [], and Caesalpinia magnifoliolata []. While its exact molecular weight and formula aren't specified in these papers, its structure is elucidated through spectroscopic methods like 1D- and 2D-NMR, HR-EI-MS, and comparisons with related compounds [, , ].
Q2: What pharmacokinetic properties of Caesalmin E have been investigated?
A3: A study investigating cassane diterpenoids from Caesalpinia minax used UHPLC-Q-Orbitrap HR-MS to analyze the pharmacokinetics of Caesalmin E in rats []. This research revealed that Caesalmin E is absorbed quickly, eliminated rapidly, and achieves a high blood concentration. Tissue distribution analysis showed a wide distribution, with the stomach being the primary site of accumulation, followed by the small intestine and liver [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


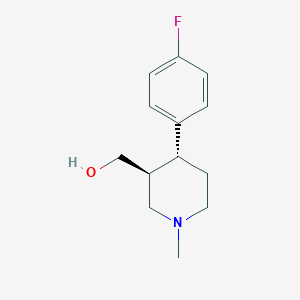
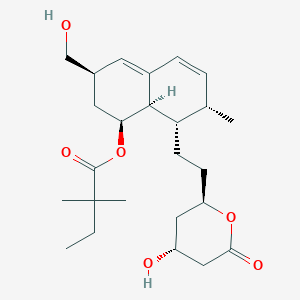

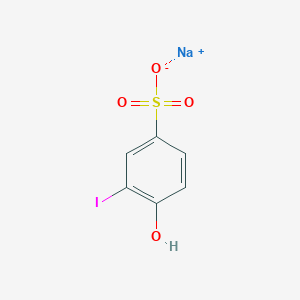

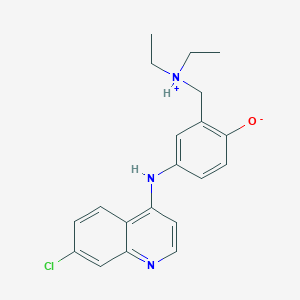
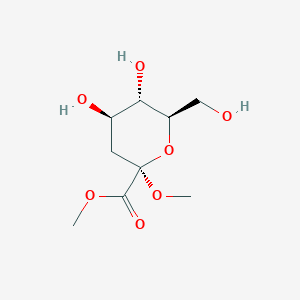
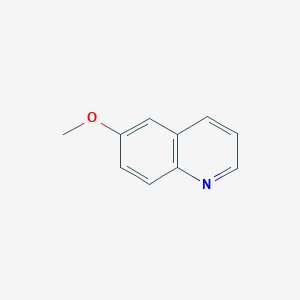
![5-[(2R)-2-aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-Indole-7-carbonitrile](/img/structure/B18372.png)

